
フロセミド
概要
説明
フロセミドは、体液貯留や浮腫を特徴とする状態の治療に広く臨床で使用されている強力なループ利尿薬です。心不全、肝硬変、腎臓病に関連する浮腫の管理に特に効果的です。 フロセミドは、腎臓でのナトリウムと塩化物の再吸収を阻害することで作用し、尿の産生量を増やし、体液の蓄積を減らします .
2. 製法
合成経路と反応条件: フロセミドは、複数の段階を踏むプロセスで合成されます。一般的な方法の1つは、4-クロロ-2-フルオロ-トルエンを光塩素化して、4-クロロ-2-フルオロ-ベンゾトリクロリドを生成することです。 この中間体は、アミノスルホン化され、続いてフルフリルアミンと縮合してフロセミドが生成されます .
工業生産方法: 工業現場では、フロセミドは、適切な溶媒中で、2,4-ジクロロ-5-スルファモイル安息香酸を酸結合剤と反応させて製造されます。溶液を不活性ガス雰囲気下で加熱し、フルフリルアミンを滴下します。 次に、反応混合物を調整してフロセミド結晶を沈殿させ、ろ過、精製、乾燥して最終製品を得ます .
作用機序
フロセミドは、腎臓のヘンレループの上行脚の太い部分にあるナトリウム-カリウム-塩化物共輸送体を阻害することでその効果を発揮します。この阻害は、ナトリウムと塩化物の再吸収を減らし、これらのイオンと水の水分の排泄量増加につながります。 その結果の利尿作用は、体液の蓄積を減らし、血圧を下げるのに役立ちます .
類似の化合物:
ブメタニド: 作用機序は似ていますが、効力がより高い別のループ利尿薬。
クロルタリドン: 高血圧や浮腫に使用されるチアゾイド様利尿薬。
スピロノラクトン: 腎臓の遠位尿細管に作用するカリウム保持利尿薬。
フロセミドの独自性: フロセミドは、急速な発症と短い作用時間のため、浮腫や高血圧の急性管理に適しています。 ナトリウム-カリウム-塩化物共輸送体を阻害する能力は、腎臓の異なる部分に作用する他の利尿薬とは異なります .
科学的研究の応用
Clinical Applications
-
Edema Management
- Congestive Heart Failure : Furosemide is commonly used to alleviate symptoms of fluid overload in heart failure patients. It helps reduce pulmonary congestion and peripheral edema, improving overall patient comfort and mobility .
- Liver Cirrhosis : In patients with liver disease, furosemide is effective in managing ascites (fluid accumulation in the abdomen) by promoting diuresis .
- Renal Disease : Furosemide is indicated for treating edema associated with nephrotic syndrome and other renal impairments .
- Hypertension Treatment
- Acute Pulmonary Edema
Efficacy and Safety
Numerous studies have evaluated the efficacy and safety of furosemide across different populations:
- A clinical trial comparing furosemide with torsemide found no significant difference in all-cause mortality among patients hospitalized for heart failure, indicating that while furosemide is effective, alternative therapies may also be viable .
- A study assessing oral furosemide's efficacy noted that while generally safe, only one-third of participants met efficacy criteria after five weeks, highlighting variability in patient response .
Case Studies
Case Study 1: Congestive Heart Failure Management
- A 65-year-old male patient with congestive heart failure was treated with furosemide to manage severe edema. Initial intravenous doses were titrated based on clinical response, resulting in significant symptom relief within 48 hours.
Case Study 2: Renal Failure
- A 72-year-old female patient with end-stage renal disease received furosemide as part of her management plan for fluid overload. The patient demonstrated improved urine output and reduced swelling after initiating treatment.
Data Tables
Application | Indication | Dosage Form | Administration Route |
---|---|---|---|
Edema Management | Congestive Heart Failure | Oral tablets/injection | Oral/IV |
Liver Cirrhosis | Ascites | Oral solution/injection | Oral/IV |
Hypertension | Adjunct therapy | Oral tablets | Oral |
Acute Pulmonary Edema | Rapid diuresis required | Injection | IV |
生化学分析
Biochemical Properties
Furosemide primarily interacts with the Na-K-2Cl cotransporter (NKCC) in the ascending limb of the loop of Henle in the kidneys . It inhibits this transporter, leading to a significant increase in water and sodium loss from the body . This interaction with the NKCC transporter is the primary biochemical reaction involving furosemide .
Cellular Effects
Furosemide’s primary cellular effect is the inhibition of electrolyte reabsorption from the kidneys . This leads to an increase in water excretion from the body, reducing fluid overload and edema in various clinical conditions . Furosemide also has effects on renal blood flow and glomerular filtration rate, which could be compromised, particularly if renal function is already compromised .
Molecular Mechanism
The main mechanism of action of furosemide is the inhibition of the Na-K-2Cl cotransporter (NKCC) in the ascending limb of the loop of Henle . By inhibiting this transporter, furosemide prevents the reabsorption of sodium and chloride ions, leading to increased water loss from the body .
Temporal Effects in Laboratory Settings
Repetitive administration of furosemide induces short-term (braking phenomenon, acute diuretic resistance) and long-term (chronic diuretic resistance) adaptations . The mechanisms behind these adaptations are not well known .
Dosage Effects in Animal Models
In healthy dogs, a dose of furosemide administered at 2.5 mg/kg resulted in maximal natriuresis (beyond that dose there is no further increase in sodium excretion) . Overdose symptoms include dehydration, hypotension, and electrolyte imbalances, requiring supportive treatment and close monitoring .
Metabolic Pathways
The metabolism of furosemide occurs mainly in the kidneys and the liver. The kidneys are responsible for about 85% of total furosemide total clearance, where about 40% involves biotransformation . Two major metabolites of furosemide are furosemide glucuronide, which is pharmacologically active, and saluamine (CSA) or 4-chloro-5-sulfamoylanthranilic acid .
Transport and Distribution
Furosemide is highly bound to plasma proteins, almost exclusively to albumin . This restricts the apparent volume of distribution at steady-state to values within a multiple of 2 to 5 times the plasma volume . Furosemide mainly enters the proximal tubular lumen via secretion by the organic anion transporter-1 (OAT1), while glomerular filtration is limited due to the high protein binding .
Subcellular Localization
Furosemide acts at the luminal surface of the ascending limb of the loop of Henle . Its primary target is the Na-K-2Cl cotransporter located in the luminal plasma membrane of the thick ascending limb .
準備方法
Synthetic Routes and Reaction Conditions: Furosemide is synthesized through a multi-step process. One common method involves the photochlorination of 4-chloro-2-fluoro-toluene to produce 4-chloro-2-fluoro-benzotrichloride. This intermediate undergoes aminosulfonylation and subsequent condensation with furfurylamine to yield furosemide .
Industrial Production Methods: In industrial settings, furosemide is prepared by reacting 2,4-dichloro-5-sulfamoylbenzoic acid with an acid-binding agent in an appropriate solvent. The solution is heated under an inert gas atmosphere, and furfurylamine is added dropwise. The reaction mixture is then adjusted to precipitate furosemide crystals, which are filtered, refined, and dried to obtain the final product .
化学反応の分析
反応の種類: フロセミドは、以下を含むさまざまな化学反応を受けます。
酸化: フロセミドは、特定の条件下で酸化されて、さまざまな酸化生成物を生成する可能性があります。
還元: 還元反応は、フロセミドの官能基を変性させ、その化学的性質を変える可能性があります。
置換: フロセミドは、官能基が他の基に置き換えられる置換反応に参加する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: さまざまな求核剤と求電子剤を置換反応で使用できます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。
4. 科学研究における用途
フロセミドは、科学研究で幅広く使用されています。
化学: 利尿作用のメカニズムや薬物相互作用の研究におけるモデル化合物として使用されます。
生物学: フロセミドは、腎機能や電解質バランスの研究で使用されます。
医学: 浮腫や高血圧の治療における治療効果について広く研究されています。
類似化合物との比較
Bumetanide: Another loop diuretic with a similar mechanism of action but higher potency.
Chlorthalidone: A thiazide-like diuretic used for hypertension and edema.
Spironolactone: A potassium-sparing diuretic that acts on the distal tubules of the kidneys.
Uniqueness of Furosemide: Furosemide is unique due to its rapid onset and short duration of action, making it suitable for acute management of edema and hypertension. Its ability to inhibit the sodium-potassium-chloride cotransporter distinguishes it from other diuretics that act on different parts of the renal tubules .
生物活性
Furosemide, a potent loop diuretic, is widely utilized in clinical settings for the management of conditions such as hypertension and edema associated with heart failure, cirrhosis, and renal diseases. This article delves into the biological activity of furosemide, focusing on its mechanisms of action, pharmacokinetics, therapeutic applications, and potential adverse effects.
Furosemide primarily acts on the kidneys to promote diuresis through the inhibition of sodium-potassium-chloride cotransporters (NKCC2) located in the thick ascending limb of the loop of Henle. This action prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water along with these ions. The following points summarize its mechanism:
- Inhibition of Reabsorption : Furosemide blocks the reabsorption of sodium and chloride in the proximal and distal tubules as well as in the loop of Henle.
- Vasodilatory Effects : It induces vasodilation by increasing prostaglandin production, which contributes to its effectiveness in treating acute pulmonary edema.
- Electrolyte Excretion : Along with sodium and chloride, furosemide also increases the excretion of magnesium, calcium, hydrogen, and potassium ions while decreasing uric acid excretion .
Pharmacokinetics
Furosemide exhibits variable bioavailability and pharmacokinetic properties that influence its therapeutic efficacy:
Parameter | Value |
---|---|
Bioavailability | 10% - 90% (average ~64% orally) |
Volume of Distribution | 0.181 L/kg (healthy), 0.140 L/kg (heart failure) |
Protein Binding | 91-99% bound to serum albumin |
Half-life | ~4 hours (oral), ~4.5 hours (IV) |
Clearance | 1.23 mL/kg/min (heart failure), 2.34 mL/kg/min (healthy) |
The drug is primarily metabolized in the kidneys and liver, with about 85% cleared renally. Approximately 50% is excreted unchanged in urine .
Therapeutic Applications
Furosemide is indicated for various medical conditions due to its diuretic properties:
- Congestive Heart Failure : Reduces fluid overload.
- Cirrhosis : Manages ascites by promoting diuresis.
- Hypertension : Helps lower blood pressure through fluid reduction.
- Acute Pulmonary Edema : Provides rapid relief by decreasing fluid accumulation in lungs.
Case Studies and Research Findings
Several studies highlight furosemide's efficacy and safety profile:
- Heart Failure Management : A study demonstrated that furosemide significantly improved symptoms in patients with acute heart failure compared to placebo .
- Pediatric Use : Research indicates that furosemide is effective in managing fluid overload in pediatric patients with congenital heart defects .
- Renal Disease : Furosemide has been shown to enhance urine output in patients with nephrotic syndrome, aiding in symptom relief .
Adverse Effects
While furosemide is generally well-tolerated, it can lead to several adverse effects:
特性
IUPAC Name |
4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUFCTLCJUWOSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O5S | |
Record name | FUROSEMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20426 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41733-55-5 (mono-hydrochloride salt) | |
Record name | Furosemide [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6020648 | |
Record name | Furosemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Furosemide is an odorless white to slightly yellow crystalline powder. A diuretic drug. Almost tasteless. (NTP, 1992), Solid | |
Record name | FUROSEMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20426 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Furosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), The sodium salt can be recrystallized from water; the solubility of the salt in water at room temperature is 6%. /Furosemide sodium salt/, In water, 73.1 mg/L at 30 °C, Slightly soluble in water, Slightly soluble in chloroform, ether. Soluble in acetone, methanol, DMF, aqueous solutions above pH 8.0. Less soluble in ethanol., Soluble in methanol, acetone, dilute NaOH, Freely soluble in alkali hydroxide, 0.0731 mg/mL at 30 °C | |
Record name | SID47193739 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | FUROSEMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20426 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Furosemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Furosemide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Furosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Furosemide promotes diuresis by blocking tubular reabsorption of sodium and chloride in the proximal and distal tubules, as well as in the thick ascending loop of Henle. This diuretic effect is achieved through the competitive inhibition of sodium-potassium-chloride cotransporters (NKCC2) expressed along these tubules in the nephron, preventing the transport of sodium ions from the lumenal side into the basolateral side for reabsorption. This inhibition results in increased excretion of water along with sodium, chloride, magnesium, calcium, hydrogen, and potassium ions. As with other loop diuretics, furosemide decreases the excretion of uric acid. Furosemide exerts direct vasodilatory effects, which results in its therapeutic effectiveness in the treatment of acute pulmonary edema. Vasodilation leads to reduced responsiveness to vasoconstrictors, such as angiotensin II and noradrenaline, and decreased production of endogenous natriuretic hormones with vasoconstricting properties. It also leads to increased production of prostaglandins with vasodilating properties. Furosemide may also open potassium channels in resistance arteries. The main mechanism of action of furosemide is independent of its inhibitory effect on carbonic anhydrase and aldosterone., Though both in vivo and in vitro studies have demonstrated an anticonvulsant effect of the loop diuretic furosemide, the precise mechanism behind this effect is still debated. The current study investigates the effect of furosemide on Cs-induced epileptiform activity (Cs-FP) evoked in area CA1 of rat hippocampal slices in the presence of Cs(+) (5mM) and ionotropic glutamatergic and GABAergic receptor antagonists. As this model diverges in several respects from other epilepsy models it can offer new insight into the mechanism behind the anticonvulsive effect of furosemide. The present study shows that furosemide suppresses the Cs-FP in a dose-dependent manner with a near complete block at concentrations = 1.25 mM. Because furosemide targets several types of ion transporters we examined the effect of more selective antagonists. Bumetanide (20 uM), which selectively inhibits the Na-K-2Cl co-transporter (NKCC1), had no significant effect on the Cs-FP. VU0240551 (10 uM), a selective antagonist of the K-Cl co-transporter (KCC2), reduced the ictal-like phase by 51.73 +/- 8.5% without affecting the interictal-like phase of the Cs-FP. DIDS (50 uM), a nonselective antagonist of Cl(-)/HCO3(-)-exchangers, Na(+)-HCO3(-)-cotransporters, chloride channels and KCC2, suppressed the ictal-like phase by 60.8 +/- 8.1% without affecting the interictal-like phase. At 500 uM, DIDS completely suppressed the Cs-FP. Based on these results we propose that the anticonvulsant action of furosemide in the Cs(+)-model is exerted through blockade of the neuronal KCC2 and Na(+)-independent Cl(-)/HCO3(-)-exchanger (AE3) leading to stabilization of the activity-induced intracellular acidification in CA1 pyramidal neurons., Sodium chloride reabsorption in the thick ascending limb of the loop of Henle is mediated by the Na(+)-K(+)-2Cl(-) cotransporter (NKCC2). The loop diuretic furosemide is a potent inhibitor of NKCC2. However, less is known about the mechanism regulating the electrolyte transporter. Considering the well-established effects of nitric oxide on NKCC2 activity, cGMP is likely involved in this regulation. cGMP-dependent protein kinase I (cGKI; PKGI) is a cGMP target protein that phosphorylates different substrates after activation through cGMP. We investigated the potential correlation between the cGMP/cGKI pathway and NKCC2 regulation. We treated wild-type (wt) and cGKIa-rescue mice with furosemide. cGKIa-rescue mice expressed cGKIa only under the control of the smooth muscle-specific transgelin (SM22) promoter in a cGKI deficient background. Furosemide treatment increased the urine excretion of sodium and chloride in cGKIa-rescue mice compared to that in wt mice. We analyzed the phosphorylation of NKCC2 by western blotting and immunostaining using the phosphospecific antibody R5. The administration of furosemide significantly increased the phosphorylated NKCC2 signal in wt but not in cGKIa-rescue mice. NKCC2 activation led to its phosphorylation and membrane translocation. To examine whether cGKI was involved in this process, we analyzed vasodilator-stimulated phosphoprotein, which is phosphorylated by cGKI. Furosemide injection resulted in increased vasodilator-stimulated phosphoprotein phosphorylation in wt mice. We hypothesize that furosemide administration activated cGKI, leading to NKCC2 phosphorylation and membrane translocation. This cGKI-mediated pathway could be a mechanism to compensate for the inhibitory effect of furosemide on NKCC2. | |
Record name | Furosemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Furosemide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from aqueous ethanol, White to off-white crystalline powder, Fine, white to slightly yellow, crystalline powder | |
CAS No. |
54-31-9 | |
Record name | FUROSEMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20426 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Furosemide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furosemide [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furosemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | furosemide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | furosemide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Furosemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furosemide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FUROSEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LXU5N7ZO5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Furosemide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Furosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
403 °F (decomposes) (NTP, 1992), 206 °C, 295 °C | |
Record name | FUROSEMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20426 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Furosemide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00695 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Furosemide | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3086 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Furosemide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001933 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Furosemide, and how does this interaction lead to its diuretic effect?
A1: Furosemide primarily targets the Na+/K+/2Cl- cotransporter (NKCC2) located in the thick ascending limb of the loop of Henle in the kidneys. [] This cotransporter plays a crucial role in sodium, potassium, and chloride reabsorption from the urine back into the bloodstream. By inhibiting NKCC2, Furosemide disrupts this reabsorption process, leading to increased excretion of water, sodium, chloride, and other electrolytes in the urine, ultimately producing a potent diuretic effect. [, ] This action also disrupts the osmotic gradient in the renal medulla, further contributing to its diuretic effect. []
Q2: Does the presence of hypoalbuminemia impact the efficacy of Furosemide?
A2: Yes, hypoalbuminemia, a condition characterized by low levels of albumin in the blood, can affect Furosemide's efficacy. Albumin is a major protein responsible for binding to Furosemide in the plasma. [, ] In hypoalbuminemic states, a greater proportion of unbound (free) Furosemide is available, potentially leading to increased renal clearance and a more pronounced diuretic effect. [, ] This is particularly relevant in newborn infants who naturally have lower albumin levels compared to adults. []
Q3: How does Furosemide affect the renin-angiotensin-aldosterone system (RAAS)?
A3: Furosemide's diuretic action leads to a decrease in blood volume, which in turn activates the RAAS. [] This activation results in increased plasma renin activity (PRA) and aldosterone concentration. [] These hormonal changes aim to counteract the diuretic effect of Furosemide by promoting sodium and water retention in the kidneys. []
Q4: Can Furosemide impact pulmonary hemodynamics?
A4: Yes, Furosemide administration, particularly in horses, has been shown to attenuate exercise-induced pulmonary hypertension. [, ] This effect is thought to be mediated by a reduction in plasma volume and potentially through modulation of prostaglandin metabolism. [, ]
Q5: Can Furosemide be safely administered with aminoglycoside antibiotics?
A5: While Furosemide is often used concurrently with aminoglycosides, caution is warranted. In vitro studies show that Furosemide can precipitate in the presence of certain aminoglycosides like gentamicin sulfate and netilmicin sulfate. [] Therefore, when co-administering these drugs, separate administration or thorough flushing of intravenous lines is recommended to prevent potential complications. []
Q6: How is Furosemide absorbed and distributed in the body?
A6: Furosemide is incompletely absorbed following oral administration. [, ] Peak plasma concentrations are typically reached within one hour in both dogs and monkeys. [] The liver is a significant distribution site for Furosemide in dogs. []
Q7: How is Furosemide eliminated from the body?
A7: Furosemide is eliminated through both renal and nonrenal pathways. [] Approximately 50% of Furosemide elimination occurs via nonrenal clearance, primarily through metabolism. [] Interestingly, despite a significant contribution of nonrenal clearance, the liver doesn't play a major role in Furosemide metabolism in dogs. [] A portion of the drug is also excreted unchanged in the urine. [, ]
Q8: Does age affect the pharmacokinetics of Furosemide?
A8: Yes, age, particularly in geriatric populations, can significantly impact Furosemide's pharmacokinetics. [] Studies in elderly patients have shown a two-fold increase in Furosemide half-life compared to younger adults. [] Additionally, renal clearance and total clearance are markedly reduced in geriatric patients. [] These age-related changes necessitate dose adjustments to ensure efficacy and minimize potential toxicity in elderly patients. []
Q9: Has Furosemide shown efficacy in animal models of disease?
A9: Yes, Furosemide has demonstrated efficacy in preclinical models. In an oleic acid-induced canine model of Acute Respiratory Distress Syndrome (ARDS), continuous infusion of Furosemide improved lung injury scores, oxygenation, and reduced the need for positive end-expiratory pressure (PEEP). [] In an ovine model of septic acute kidney injury, Furosemide reversed medullary tissue hypoxia, a key pathological feature of this condition. [] These findings highlight the potential therapeutic benefits of Furosemide beyond its diuretic effects.
Q10: What analytical methods are commonly employed for the quantification of Furosemide?
A10: Various analytical methods have been developed and validated for the accurate and precise quantification of Furosemide in biological and pharmaceutical matrices. These include thin-layer chromatography, high-performance liquid chromatography (HPLC), and radioimmunoassay techniques. [, , ]
Q11: Does the co-administration of other drugs affect the pharmacokinetics or pharmacodynamics of Furosemide?
A11: Yes, Furosemide is known to interact with various drugs, potentially altering their pharmacokinetic and/or pharmacodynamic profiles. For instance, co-administration of Furosemide with hydralazine, a vasodilator, can lead to alterations in hydralazine's hypotensive effect and pharmacokinetic parameters. [] Similarly, concomitant use of Furosemide with certain antibiotics like cefazolin can influence cefazolin's urinary excretion. [] These findings underscore the importance of considering potential drug interactions when prescribing Furosemide.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。